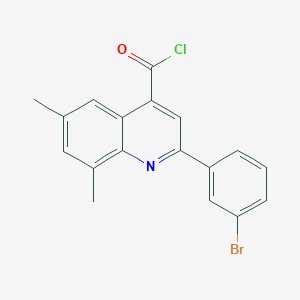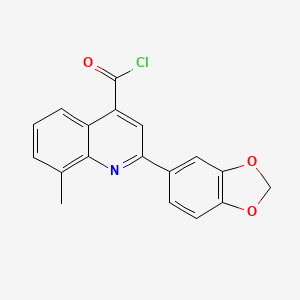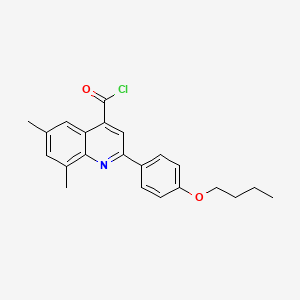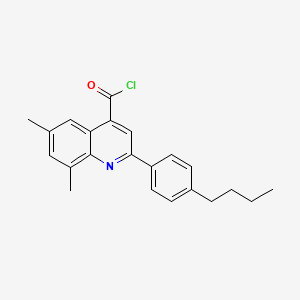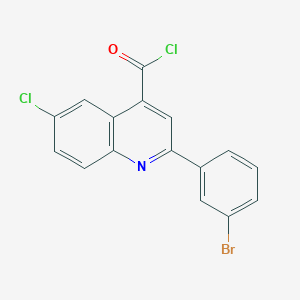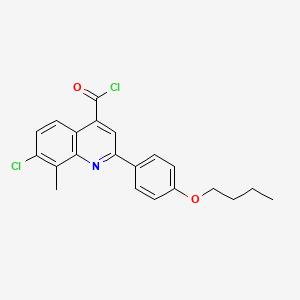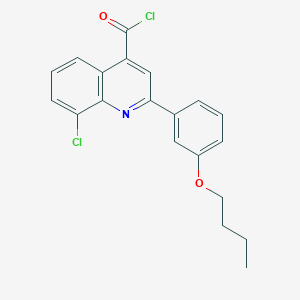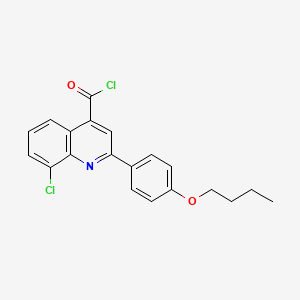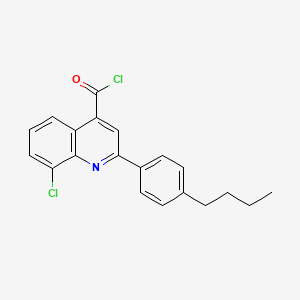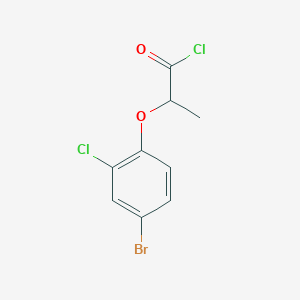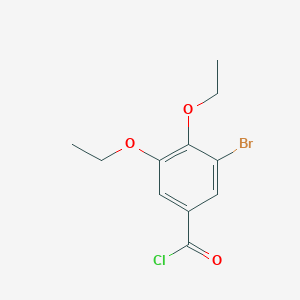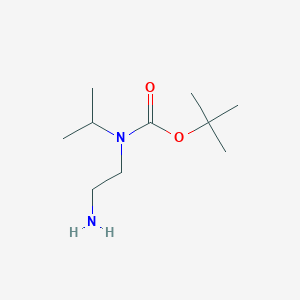
(2-氨基乙基)-异丙基-氨基甲酸叔丁酯
概述
描述
(2-Amino-ethyl)-isopropyl-carbamic acid tert-butyl ester is a chemical compound with significant applications in various fields It is known for its unique structure, which includes an amino group, an isopropyl group, and a tert-butyl ester group
科学研究应用
(2-Amino-ethyl)-isopropyl-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
Similar compounds are often used in the synthesis of various pharmacologically active analogues , suggesting that this compound may interact with a variety of biological targets.
Mode of Action
It’s known that similar compounds can undergo reactions with various biological targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been used in the synthesis of thyronamine derivatives , suggesting that they may be involved in thyroid hormone metabolism or related pathways.
Pharmacokinetics
Similar compounds are often used in the synthesis of pharmacologically active analogues , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
Similar compounds have been used in the synthesis of thyronamine derivatives , suggesting that they may have effects on thyroid hormone signaling or related cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of “tert-Butyl (2-aminoethyl)(isopropyl)carbamate”. For instance, the compound’s stability and reactivity may be affected by temperature, pH, and the presence of other chemicals . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-ethyl)-isopropyl-carbamic acid tert-butyl ester typically involves the reaction of 2-aminoethanol with isopropyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of (2-Amino-ethyl)-isopropyl-carbamic acid tert-butyl ester may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound on a large scale.
化学反应分析
Types of Reactions
(2-Amino-ethyl)-isopropyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or urea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like acyl chlorides or isocyanates are used for substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide or urea derivatives.
相似化合物的比较
Similar Compounds
- (2-Amino-ethyl)-methyl-carbamic acid tert-butyl ester
- (2-Amino-ethyl)-ethyl-carbamic acid tert-butyl ester
- (2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester
Uniqueness
(2-Amino-ethyl)-isopropyl-carbamic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
IUPAC Name |
tert-butyl N-(2-aminoethyl)-N-propan-2-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-8(2)12(7-6-11)9(13)14-10(3,4)5/h8H,6-7,11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQWNKMAMIQCPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1372842.png)
